3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol
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Overview
Description
3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C15H18O2S It is a derivative of both phenol and thiophene, featuring a methanol group attached to a phenyl ring substituted with dimethyl and methoxy groups, as well as a thienyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol typically involves the following steps:
Formation of the Phenyl Intermediate: The starting material, 3,5-dimethyl-4-methoxyphenol, undergoes a reaction with a suitable halogenating agent to form the corresponding halide.
Grignard Reaction: The halide is then subjected to a Grignard reaction with 5-methyl-2-thienylmagnesium bromide to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 3,5-dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)carboxylic acid.
Reduction: Formation of 3,5-dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of phenolic and thienyl compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular communication and function.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-methoxyphenol: Lacks the thienyl group, making it less complex.
5-Methyl-2-thienylmethanol: Lacks the phenyl ring, resulting in different chemical properties.
3,5-Dimethyl-4-methoxyphenylmethanol: Lacks the thienyl group, affecting its reactivity and applications.
Uniqueness
3,5-Dimethyl-4-methoxyphenyl-(5-methyl-2-thienyl)methanol is unique due to the presence of both phenyl and thienyl rings, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2S/c1-9-7-12(8-10(2)15(9)17-4)14(16)13-6-5-11(3)18-13/h5-8,14,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGHWBKMIQXKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=C(C(=C2)C)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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